molecular formula C11H21Cl B15315683 1-(Chloromethyl)-1-hexylcyclobutane

1-(Chloromethyl)-1-hexylcyclobutane

Cat. No.: B15315683
M. Wt: 188.74 g/mol
InChI Key: ATTNFKMOUHWXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-1-hexylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-hexylcyclobutane typically involves the chloromethylation of 1-hexylcyclobutane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using standard techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-hexylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form alcohols or carboxylic acids depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

  • Substitution reactions yield azides, thiols, or amines.
  • Oxidation reactions produce alcohols or carboxylic acids.
  • Reduction reactions result in methyl derivatives.

Scientific Research Applications

1-(Chloromethyl)-1-hexylcyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its reactive chloromethyl group.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-hexylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    1-(Bromomethyl)-1-hexylcyclobutane: Similar structure but with a bromomethyl group instead of chloromethyl.

    1-(Chloromethyl)-1-pentylcyclobutane: Similar structure but with a pentyl chain instead of hexyl.

    1-(Chloromethyl)-1-hexylcyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.

Uniqueness: 1-(Chloromethyl)-1-hexylcyclobutane is unique due to its specific combination of a cyclobutane ring, a hexyl chain, and a chloromethyl group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and industry.

Properties

Molecular Formula

C11H21Cl

Molecular Weight

188.74 g/mol

IUPAC Name

1-(chloromethyl)-1-hexylcyclobutane

InChI

InChI=1S/C11H21Cl/c1-2-3-4-5-7-11(10-12)8-6-9-11/h2-10H2,1H3

InChI Key

ATTNFKMOUHWXIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CCC1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.